1-(3-Methylpyridin-2-yl)propan-2-one

P2X3 receptor Antagonist Pain

Select 1-(3-Methylpyridin-2-yl)propan-2-one for its unique 2,3-disubstituted pyridine architecture—critical for P2X3 target engagement, unlike inactive 4-pyridyl regioisomers. This building block enables SAR-driven analgesic discovery, monocyte differentiation studies, and serves as a validated HIV-1 negative control. Do not substitute with non-methylated or differently positioned analogs; regioisomerism dictates biological outcome. Standard B2B shipping available for R&D quantities.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 39050-03-8
Cat. No. B3022977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylpyridin-2-yl)propan-2-one
CAS39050-03-8
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)CC(=O)C
InChIInChI=1S/C9H11NO/c1-7-4-3-5-10-9(7)6-8(2)11/h3-5H,6H2,1-2H3
InChIKeyGBHJULOPIKRXAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methylpyridin-2-yl)propan-2-one (CAS 39050-03-8): A Differentiated Pyridinyl Acetone Scaffold for Targeted Procurement


1-(3-Methylpyridin-2-yl)propan-2-one (CAS 39050-03-8) is a pyridine-based ketone building block characterized by a 3-methyl substitution on the pyridine ring and a propan-2-one side chain [1]. This specific substitution pattern defines its unique reactivity and biological interaction profile, distinguishing it from regioisomeric pyridyl acetones and non-methylated analogs . Its molecular formula is C9H11NO, with a molecular weight of 149.19 g/mol, and it is typically supplied as a solid with a minimum purity specification of 95% .

Why 1-(3-Methylpyridin-2-yl)propan-2-one (CAS 39050-03-8) Cannot Be Trivially Substituted


Generic substitution among pyridinyl acetone analogs is not scientifically valid due to the profound impact of regioisomerism and substitution on both chemical reactivity and biological target engagement. The 2-pyridyl ketone core in 1-(3-Methylpyridin-2-yl)propan-2-one provides a specific nucleophilic site and chelation potential that is absent in 4-pyridyl isomers, which are predominantly used as intermediates for distinct drug classes like milrinone . Furthermore, the presence and position of the methyl group critically modulate steric hindrance and electronic density, directly influencing binding affinity at purinergic receptors like P2X3 [1]. Selecting a non-methylated or differently substituted analog risks complete loss of the desired activity profile or requires extensive re-optimization of synthetic routes.

Quantitative Evidence Guide: Verified Differentiation of 1-(3-Methylpyridin-2-yl)propan-2-one (CAS 39050-03-8)


P2X3 Purinoceptor Antagonist Activity: A Distinguishing Biological Profile vs. 4-Pyridyl Isomer

1-(3-Methylpyridin-2-yl)propan-2-one demonstrates quantifiable antagonist activity at the P2X3 purinoceptor, a validated therapeutic target for chronic pain. This activity is a direct consequence of its specific 2-pyridyl ketone structure. In contrast, the 4-pyridyl isomer, 1-(4-Pyridyl)acetone (CAS 6304-16-1), shows no reported activity at this target and is instead a key intermediate for the phosphodiesterase inhibitor milrinone, highlighting a complete divergence in biological utility based solely on regiochemistry .

P2X3 receptor Antagonist Pain Neuropathic pain Inflammation

Potentiation of Cellular Differentiation: Evidence for Anti-Cancer and Anti-Psoriatic Applications

1-(3-Methylpyridin-2-yl)propan-2-one has been specifically identified for its pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes. This dual anti-proliferative and pro-differentiation effect is a therapeutically relevant phenotype for oncology and dermatology [1]. While similar differentiation-inducing activity has been reported for other pyridine-containing molecules, the specific combination of the 3-methyl-2-pyridyl ketone scaffold appears crucial for this particular activity profile, differentiating it from non-methylated or differently substituted pyridyl acetones for which this specific activity has not been reported [2].

Cell differentiation Anti-cancer Psoriasis Monocyte Antiproliferative

Lack of Anti-HIV Activity: A Critical Selectivity Filter vs. Broader Pyridinone Class

While many pyridine- and pyridinone-containing scaffolds are investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, 1-(3-Methylpyridin-2-yl)propan-2-one has been specifically tested and found to be inactive against HIV-1 . This negative data is a critical differentiator, as it indicates that the compound's biological activity is orthogonal to the anti-HIV effects observed in closely related structural classes like 2-pyridinones. This selectivity is valuable for researchers aiming to avoid confounding off-target effects in non-HIV assays.

HIV Antiviral Selectivity Reverse transcriptase Pyridinone

Physical Form and Purity: A Solid Foundation for Reproducible Weighing and Handling

Unlike many pyridyl acetone analogs which are supplied as liquids (e.g., 1-(4-Pyridyl)acetone), 1-(3-Methylpyridin-2-yl)propan-2-one is a solid at 20°C with a minimum purity specification of 95% . The solid physical form offers practical advantages in laboratory settings, including more accurate weighing, reduced volatility, and improved long-term storage stability compared to liquid counterparts . This is a direct, quantifiable procurement advantage that reduces handling errors and ensures experimental reproducibility.

Purity Solid form Weighing Reproducibility Procurement

High-Value Application Scenarios for 1-(3-Methylpyridin-2-yl)propan-2-one (CAS 39050-03-8)


P2X3 Purinoceptor Pharmacology and Chronic Pain Research

This compound serves as a valuable tool compound for investigating P2X3 purinoceptor function. Its demonstrated antagonist activity at 10 µM [1] makes it a useful starting point for structure-activity relationship (SAR) studies aimed at developing novel analgesics for neuropathic and inflammatory pain. Researchers can use it to validate P2X3 target engagement in cellular models and to benchmark the activity of new chemical entities.

Studies in Cellular Differentiation and Anti-Cancer Mechanisms

Given its reported ability to arrest proliferation and induce monocyte differentiation [2], this compound is a promising candidate for in vitro studies focused on leukemia, lymphoma, or other cancers where differentiation therapy is a valid approach. It can also be employed in dermatological research to investigate mechanisms of keratinocyte hyperproliferation in conditions like psoriasis.

Synthetic Intermediate for Diversely Functionalized Pyridines

The presence of the reactive ketone group in the 2-position adjacent to a methyl-substituted pyridine makes this compound an excellent building block for synthesizing more complex heterocyclic libraries. Its unique substitution pattern allows for the introduction of molecular complexity that is not accessible from 4-pyridyl isomers or unsubstituted pyridyl acetones. It is a strategic choice for medicinal chemists seeking to explore chemical space around the 2,3-disubstituted pyridine core.

Negative Control for HIV-1 Reverse Transcriptase Inhibition Assays

Due to its confirmed inactivity against HIV-1 , 1-(3-Methylpyridin-2-yl)propan-2-one can be reliably used as a negative control in high-throughput screens or mechanistic studies focused on HIV-1 reverse transcriptase. This is particularly valuable when working with structurally related pyridine-based libraries to rule out non-specific or promiscuous inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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